2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide
Overview
Description
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a chlorophenyl ring and an acetamide group linked to an iodinated methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate halogenated acetamide under basic conditions to form the chlorophenyl sulfanyl intermediate.
Iodination of Methylpyridine: The next step involves the iodination of 6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves coupling the chlorophenyl sulfanyl intermediate with the iodinated methylpyridine under suitable conditions, such as using a palladium catalyst in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodinated methylpyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfanyl and iodinated pyridine groups can interact with the active sites of target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
- 2-(4-chlorophenyl)sulfanyl-N-(4-methoxybenzyl)acetamide
- 2-(4-chlorophenyl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Uniqueness
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide is unique due to the presence of both a sulfanyl group and an iodinated pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-iodo-6-methylpyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClIN2OS/c1-9-12(16)6-7-13(17-9)18-14(19)8-20-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVDVRWNVCBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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